Phytolaccoside E Phytolaccoside E Phytolaccoside e, also known as esculentoside a or phytolaccasaponin e, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Phytolaccoside e exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, phytolaccoside e is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, phytolaccoside e can be found in american pokeweed, fruits, and green vegetables. This makes phytolaccoside e a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 65497-07-6
VCID: VC21338652
InChI: InChI=1S/C42H66O16/c1-37(36(53)54-6)11-13-42(35(51)52)14-12-40(4)20(21(42)15-37)7-8-26-38(2)16-22(45)32(39(3,19-44)25(38)9-10-41(26,40)5)56-24-18-55-33(30(49)28(24)47)58-34-31(50)29(48)27(46)23(17-43)57-34/h7,21-34,43-50H,8-19H2,1-6H3,(H,51,52)
SMILES: CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6COC(C(C6O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC
Molecular Formula: C42H66O16
Molecular Weight: 827 g/mol

Phytolaccoside E

CAS No.: 65497-07-6

VCID: VC21338652

Molecular Formula: C42H66O16

Molecular Weight: 827 g/mol

* For research use only. Not for human or veterinary use.

Phytolaccoside E - 65497-07-6

Description

Phytolaccoside E is a triterpenoid saponin compound primarily isolated from plants in the genus Phytolacca, such as Phytolacca americana and Phytolacca acinosa . Triterpenoids are a class of chemical compounds composed of three terpene units and are known for their diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties.

Biological Activities

Phytolaccoside E has been studied for its potential biological activities, including:

  • Antifungal Activity: It has shown promise as an antifungal agent against human-pathogenic fungi, making it a candidate for developing new antifungal drugs.

  • Enhancement of Drug Absorption: Research indicates that Phytolaccoside E can enhance the intestinal absorption of heparin and heparin disaccharides, suggesting its potential use as a pharmaceutical excipient .

  • Antiviral Activity: Although not directly attributed to Phytolaccoside E, compounds from Phytolacca species have demonstrated antiviral properties, such as the pokeweed antiviral protein (PAP).

Chemical Reactions and Derivatives

Phytolaccoside E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of oxidized, reduced, or substituted derivatives, which may exhibit different biological activities.

Reaction TypeCommon ReagentsProducts
OxidationPotassium permanganate, hydrogen peroxideHydroxylated derivatives
ReductionSodium borohydride, lithium aluminum hydrideDeoxygenated forms
SubstitutionHalogens, nucleophilesSubstituted derivatives

Research Findings and Applications

Phytolaccoside E has been studied in various contexts:

  • Pharmaceutical Applications: Its ability to enhance drug absorption makes it valuable in pharmaceutical formulations .

  • Agricultural Applications: The antifungal properties of Phytolaccoside E could be exploited to protect crops from fungal infections.

  • Biological Studies: It serves as a reference compound in the study of triterpenoid saponins and their chemical properties.

Comparison with Similar Compounds

Phytolaccoside E is part of a group of triterpenoid saponins, including Phytolaccoside B and Phytolaccoside F. While Phytolaccoside B is known for its broad-spectrum antifungal activity, Phytolaccoside F exhibits less potent antifungal properties compared to Phytolaccoside B and E.

CAS No. 65497-07-6
Product Name Phytolaccoside E
Molecular Formula C42H66O16
Molecular Weight 827 g/mol
IUPAC Name 10-[4,5-dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Standard InChI InChI=1S/C42H66O16/c1-37(36(53)54-6)11-13-42(35(51)52)14-12-40(4)20(21(42)15-37)7-8-26-38(2)16-22(45)32(39(3,19-44)25(38)9-10-41(26,40)5)56-24-18-55-33(30(49)28(24)47)58-34-31(50)29(48)27(46)23(17-43)57-34/h7,21-34,43-50H,8-19H2,1-6H3,(H,51,52)
Standard InChIKey YRHWKFMGEDDGIJ-UHFFFAOYSA-N
SMILES CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6COC(C(C6O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC
Canonical SMILES CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6COC(C(C6O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC
Melting Point 257-258°C
Physical Description Solid
Synonyms Phytolaccasaponin E; Phytolaccoside E
PubChem Compound 125210
Last Modified Apr 15 2024

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